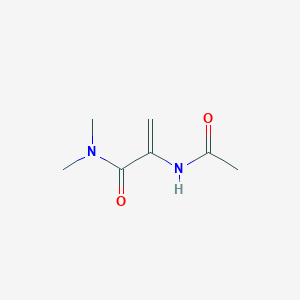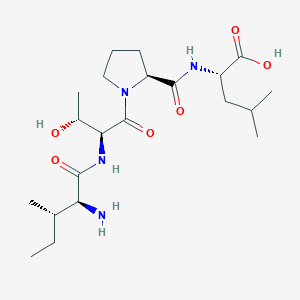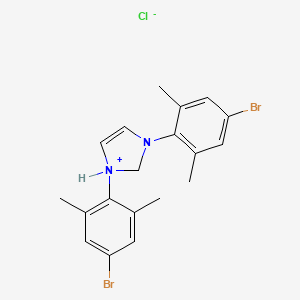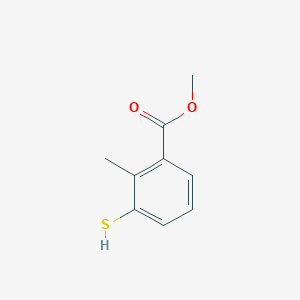
3-Methyl-L-Valyl-L-Prolyl-L-Isoleucine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Methyl-L-Valyl-L-Prolyl-L-Isoleucine is a tripeptide composed of three amino acids: 3-methyl-L-valine, L-proline, and L-isoleucine. This compound is of interest due to its potential biological activities and applications in various fields, including chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-L-Valyl-L-Prolyl-L-Isoleucine typically involves the stepwise coupling of the three amino acids. The process begins with the protection of the amino and carboxyl groups of the amino acids to prevent unwanted side reactions. The protected amino acids are then coupled using peptide coupling reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a coupling additive like hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt). After the coupling reactions, the protecting groups are removed to yield the final tripeptide .
Industrial Production Methods
Industrial production of this compound may involve solid-phase peptide synthesis (SPPS) or solution-phase peptide synthesis. SPPS is preferred for its efficiency and ability to produce high-purity peptides. In SPPS, the amino acids are sequentially added to a resin-bound peptide chain, followed by deprotection and cleavage from the resin to obtain the desired peptide .
Analyse Chemischer Reaktionen
Types of Reactions
3-Methyl-L-Valyl-L-Prolyl-L-Isoleucine can undergo various chemical reactions, including:
Oxidation: The peptide can be oxidized using reagents like hydrogen peroxide or peracids to form oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The peptide can undergo substitution reactions where functional groups are replaced with other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles and electrophiles depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized peptides, while reduction may produce reduced peptides with altered functional groups .
Wissenschaftliche Forschungsanwendungen
3-Methyl-L-Valyl-L-Prolyl-L-Isoleucine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex peptides and proteins.
Biology: Studied for its role in protein folding and structure.
Medicine: Investigated for its potential therapeutic effects, including enzyme inhibition and antimicrobial activity.
Industry: Utilized in the production of peptide-based materials and pharmaceuticals.
Wirkmechanismus
The mechanism of action of 3-Methyl-L-Valyl-L-Prolyl-L-Isoleucine involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide may inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis. Additionally, it may interact with cell membranes or receptors to modulate cellular signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
L-Valyl-L-Prolyl-L-Proline: Another tripeptide with similar structural features but different biological activities.
L-Isoleucyl-L-Prolyl-L-Proline: Shares the proline and isoleucine residues but differs in the third amino acid.
L-Prolyl-L-Valyl-L-Isoleucine: A different sequence of the same amino acids, leading to distinct properties.
Uniqueness
3-Methyl-L-Valyl-L-Prolyl-L-Isoleucine is unique due to the presence of the 3-methyl group on the valine residue, which can influence its biological activity and interactions with molecular targets. This structural modification may enhance its stability, binding affinity, and specificity compared to other similar tripeptides .
Eigenschaften
CAS-Nummer |
482349-03-1 |
|---|---|
Molekularformel |
C17H31N3O4 |
Molekulargewicht |
341.4 g/mol |
IUPAC-Name |
(2S,3S)-2-[[(2S)-1-[(2S)-2-amino-3,3-dimethylbutanoyl]pyrrolidine-2-carbonyl]amino]-3-methylpentanoic acid |
InChI |
InChI=1S/C17H31N3O4/c1-6-10(2)12(16(23)24)19-14(21)11-8-7-9-20(11)15(22)13(18)17(3,4)5/h10-13H,6-9,18H2,1-5H3,(H,19,21)(H,23,24)/t10-,11-,12-,13+/m0/s1 |
InChI-Schlüssel |
SQVUEHPVMOLXQG-ZDEQEGDKSA-N |
Isomerische SMILES |
CC[C@H](C)[C@@H](C(=O)O)NC(=O)[C@@H]1CCCN1C(=O)[C@H](C(C)(C)C)N |
Kanonische SMILES |
CCC(C)C(C(=O)O)NC(=O)C1CCCN1C(=O)C(C(C)(C)C)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Cyclopentanone, 2-[2-(3-iodopropyl)-1,3-dioxolan-2-yl]-](/img/structure/B14255005.png)
![(2E)-N-[(2-cyanophenyl)carbamothioyl]-3-(3,4-dimethoxyphenyl)prop-2-enamide](/img/structure/B14255007.png)



![3-Methyl-4-(4-methylphenyl)-1-phenyl-1H-pyrazolo[3,4-B]quinoline](/img/structure/B14255036.png)

![Ethyl 9-hydroxy-2-[(trimethylsilyl)methyl]non-2-enoate](/img/structure/B14255043.png)





![8-Azatricyclo[6.2.0.0~2,4~]decane](/img/structure/B14255078.png)
